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Compound of Interest

Compound Name: C23H21BrN4O4S

Cat. No.: B12205126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound with the molecular formula C23H21BrN4O4S. Due to the absence of publicly

available experimental data for this specific molecule, this document presents a plausible

chemical structure and predicted spectroscopic data based on established principles of organic

chemistry and spectroscopy. This guide is intended to serve as a reference for researchers

involved in the synthesis, characterization, and development of novel chemical entities.

Proposed Chemical Structure
To generate realistic spectroscopic data, a plausible chemical structure for C23H21BrN4O4S is

proposed as: N-(4-(N-(5-bromopyridin-2-yl)sulfamoyl)phenyl)-1-(4-methoxyphenyl)-5-

oxopyrrolidine-3-carboxamide.

This structure incorporates several key functional groups that are amenable to spectroscopic

analysis, including a sulfonamide, an amide, aromatic rings, a pyrrolidinone ring, and a bromo-

substituted pyridine.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for the proposed structure are summarized
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below.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

10.35 s 1H -SO₂-NH-

8.40 d 1H Pyridine-H6

8.15 dd 1H Pyridine-H4

7.90 d 2H Ar-H (adjacent to SO₂)

7.75 d 2H Ar-H (adjacent to NH)

7.30 d 2H
Ar-H (adjacent to

OCH₃)

7.00 d 2H Ar-H (adjacent to N)

6.90 d 1H Pyridine-H3

4.20 t 1H Pyrrolidine-CH

3.80 s 3H -OCH₃

3.60 m 1H Pyrrolidine-CH

2.90 m 2H Pyrrolidine-CH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

172.5 Amide C=O

168.0 Pyrrolidinone C=O

158.0 Ar-C (attached to OCH₃)

155.0 Pyridine-C2

148.0 Pyridine-C6

142.0 Ar-C (attached to SO₂)

140.0 Pyridine-C4

138.0 Ar-C (attached to N)

129.0 Ar-CH (adjacent to SO₂)

128.0 Ar-CH (adjacent to OCH₃)

120.0 Ar-CH (adjacent to N)

118.0 Pyridine-C5 (attached to Br)

115.0 Ar-CH (adjacent to NH)

112.0 Pyridine-C3

55.5 -OCH₃

52.0 Pyrrolidine-CH

45.0 Pyrrolidine-CH

35.0 Pyrrolidine-CH₂

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

predicted characteristic IR absorption bands are listed below.

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3350-3250 Medium
N-H Stretch (Amide and

Sulfonamide)

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch

1680 Strong C=O Stretch (Amide)

1650 Strong C=O Stretch (Pyrrolidinone)

1600, 1500, 1450 Medium-Strong Aromatic C=C Bending

1340, 1160 Strong S=O Stretch (Sulfonamide)

1250 Strong C-O Stretch (Aryl ether)

830 Strong
para-Substituted Benzene C-H

Bend

690-515 Medium C-Br Stretch[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity (%) Assignment

573/575 60/60
[M]⁺/ [M+2]⁺ (Molecular ion

peak with bromine isotopes)

418/420 40/40 [M - C₇H₇O]⁺

235 100 [C₉H₉N₂O₄S]⁺ (Base Peak)

155/157 80/80 [C₅H₃BrN]⁺

108 90 [C₇H₈O]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.
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Use a 45-degree pulse angle and a relaxation delay of 5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50

ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy
Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR)

technique. Place a small amount of the powdered sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe for solid samples or by dissolving it in a suitable solvent for liquid injection.

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass

analyzer.

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments (e.g., m/z 50-600).
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Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for NMR spectroscopy.
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Caption: General workflow for IR spectroscopy.
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Caption: General workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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